Ethyl 5-hydroxyisoxazole-3-carboxylate
Overview
Description
Ethyl 5-hydroxyisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
Ethyl 5-hydroxyisoxazole-3-carboxylate (EHIC) is a derivative of isoxazole, a five-membered heterocyclic compound . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant
Mode of Action
Isoxazole derivatives have been found to interact with various biological targets based on their chemical diversity . For instance, some isoxazole derivatives have shown an antiproliferative effect by a microtubule destabilising mode of action .
Biochemical Pathways
Isoxazole derivatives have been found to interact with various biochemical pathways based on their chemical structure and the nature of their biological targets .
Pharmacokinetics
The compound’s molecular weight (15712 g/mol) and its chemical structure (C6H7NO4) suggest that it may have suitable properties for absorption and distribution .
Result of Action
Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The chemical properties of ehic, such as its molecular weight and structure, may influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
EHIC plays a role in biochemical reactions, particularly in the synthesis of isoxazoles . It interacts with various enzymes and proteins during these reactions. For instance, it acts as a dipolarophile in 1,3-dipolar cycloaddition reactions, a common method for synthesizing isoxazoles .
Cellular Effects
The cellular effects of EHIC are not well-studied. Isoxazole derivatives, which EHIC is a part of, have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These effects suggest that EHIC may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of EHIC is largely related to its role in the synthesis of isoxazoles. In 1,3-dipolar cycloaddition reactions, EHIC, acting as a dipolarophile, interacts with 1,3-dipoles to form isoxazoles . This process involves binding interactions with biomolecules and can lead to changes in gene expression.
Metabolic Pathways
The specific metabolic pathways that EHIC is involved in are not well-known. Given its role in the synthesis of isoxazoles, it is likely that it interacts with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxyisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, ethyl-2-chloro-2-(hydroxyimino)acetate can be used as a precursor, which reacts with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs metal-catalyzed reactions. Copper (I) or ruthenium (II) catalysts are commonly used for the (3+2) cycloaddition reactions due to their efficiency and high yields . there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oxo derivatives, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-hydroxyisoxazole-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 5-hydroxyisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Isoxazole: The parent compound with a similar ring structure but without the ethyl and hydroxy groups.
Ethyl isoxazole-3-carboxylate: Similar structure but lacks the hydroxy group.
5-Hydroxyisoxazole: Similar structure but lacks the ethyl carboxylate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUEOIXZYSNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)ON1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649478 | |
Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88393-81-1 | |
Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-hydroxy-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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